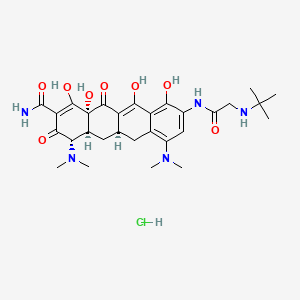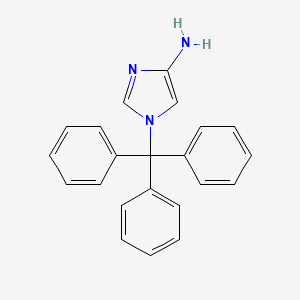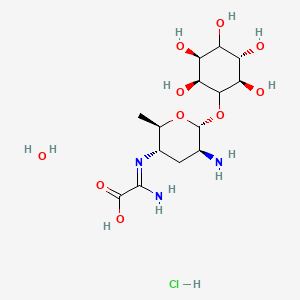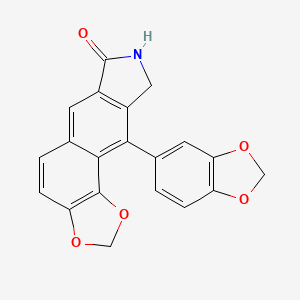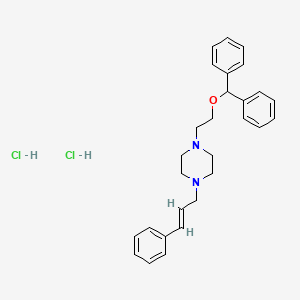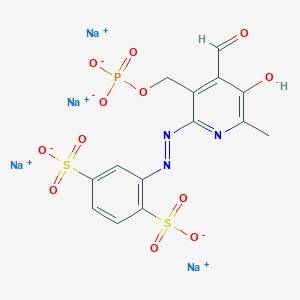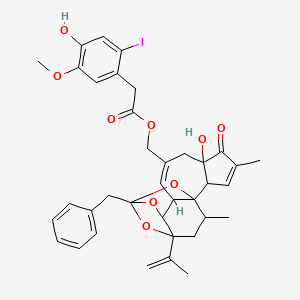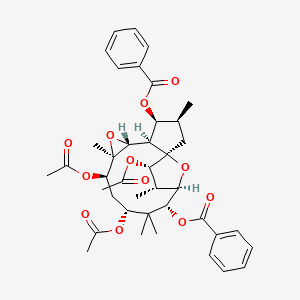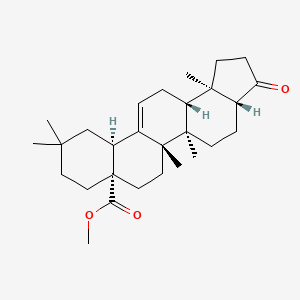
Oleanolic acid derivative 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleanolic acid derivative 2 is a novel triterpenoid-steroid hybrid molecule . It is a derivative of Oleanolic Acid (OA), a pentacyclic triterpenoid widely found in plants . OA has demonstrated potential therapeutic effects on different diseases and their symptoms . It serves as a framework for the development of novel semi-synthetic triterpenoids .
Synthesis Analysis
There have been advances in the design and synthesis of chemical derivatives of OA to enhance its solubility, bioavailability, and potency . For instance, a study synthesized a total of 13 compounds starting from OA, including five new compounds as oxime, imine, and hydrazone derivatives of OA .Aplicaciones Científicas De Investigación
Hepatoprotective Effects : OA has demonstrated notable hepatoprotective properties. It has been used as an over-the-counter drug in China for treating liver disorders and has shown effectiveness in protecting against chemically induced liver injury in laboratory animals (Liu, 1995).
Anti-inflammatory and Antioxidant Activities : OA and its derivatives exhibit significant anti-inflammatory and antioxidant effects. These properties have implications for the treatment and management of various chronic diseases (Ayeleso et al., 2017).
Anticancer Potential : OA and its synthetic derivatives have shown promising results in the prevention and therapy of cancer. They can modulate multiple signaling pathways in tumor cells and have entered phase I studies in cancer patients (Shanmugam et al., 2014).
Treatment of Type 2 Diabetes and Associated Complications : OA and its isomer, ursolic acid (UA), have been found beneficial in the prevention and treatment of type 2 diabetes and its life-threatening complications. They improve insulin signaling, reduce hyperglycemia, and diminish oxidative stress and inflammation (Camer et al., 2014).
Neuroprotective Effects : Research indicates that OA has neurotrophic effects on neurons and promotes neuronal differentiation. It stimulates the phosphorylation of histone deacetylase 5 and induces the formation of neurite spines and the expression of synapse-related molecules (Jo et al., 2017).
Antimicrobial Activity : OA derivatives produced through biotransformation have shown antimicrobial activity against oral pathogens, suggesting potential applications in the treatment of dental diseases (Capel et al., 2011).
Drug Development and Delivery : Advances in nanoparticle formulation of OA aim to enhance its bioavailability, making it a more feasible option for clinical applications (Chen et al., 2011).
Mecanismo De Acción
Direcciones Futuras
OA and its derivatives are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There is a surge of interest in the therapeutic potential of OA in the prevention and management of chronic diseases . Future research will likely continue to explore the therapeutic potential of OA derivatives, including “Oleanolic acid derivative 2”.
Propiedades
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJEJPIKYXZFX-WSVQCUFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleanolic acid derivative 2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

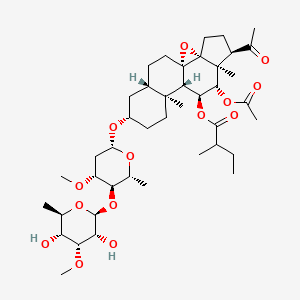
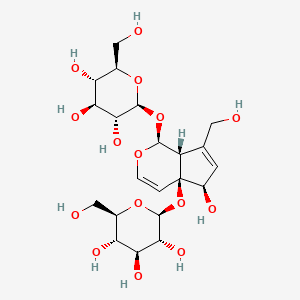

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
